molecular formula C21H22N4O4S B2370686 4-(4-cyano-5-((4-methoxyphenyl)amino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide CAS No. 941266-55-3

4-(4-cyano-5-((4-methoxyphenyl)amino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide

Cat. No.: B2370686
CAS No.: 941266-55-3
M. Wt: 426.49
InChI Key: DCVNPXYIGSBLRP-UHFFFAOYSA-N
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Description

4-(4-cyano-5-((4-methoxyphenyl)amino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide is a sulfonamide-based heterocyclic compound featuring a central oxazole core substituted with a cyano group at position 4 and a 4-methoxyphenylamino moiety at position 3. This compound (molecular formula: C22H24N4O4S, molecular weight: 440.52 g/mol) has been synthesized and cataloged in screening libraries, with 95 mg quantities available for experimental studies .

Properties

IUPAC Name

4-[4-cyano-5-(4-methoxyanilino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-4-25(5-2)30(26,27)18-12-6-15(7-13-18)20-24-19(14-22)21(29-20)23-16-8-10-17(28-3)11-9-16/h6-13,23H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVNPXYIGSBLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NC3=CC=C(C=C3)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-cyano-5-((4-methoxyphenyl)amino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide is a synthetic organic compound with a complex structure that includes a sulfonamide functional group, an oxazole ring, and a cyano group. Its molecular formula is C21H22N4O4S, and it has a molecular weight of approximately 426.49 g/mol. This compound is of significant interest in pharmaceutical research due to its potential biological activities, particularly as an enzyme inhibitor and its possible applications in treating various diseases.

Structural Features

The compound's structure can be broken down into key components that contribute to its biological activity:

  • Oxazole Ring : This heterocyclic structure is known for its ability to interact with various biological targets, including kinases, which are crucial in cellular signaling pathways.
  • Sulfonamide Group : Historically, sulfonamides have been recognized for their antibacterial properties, suggesting potential applications in combating bacterial infections.
  • Cyano Group : The presence of the cyano group may enhance the compound's reactivity and interaction with biological molecules.

Antibacterial Properties

Research indicates that compounds with similar structural features to 4-(4-cyano-5-((4-methoxyphenyl)amino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide exhibit antibacterial activity. For instance, compounds containing sulfonamide groups have been widely studied for their efficacy against various bacterial strains. The potential mechanism of action may involve inhibition of bacterial folic acid synthesis, a critical pathway for bacterial growth and survival.

Anticancer Activity

The oxazole moiety in this compound suggests potential anticancer properties. Studies on related compounds have shown that they can inhibit specific cancer cell lines by targeting enzymes involved in tumor growth. For example, certain oxazole derivatives have demonstrated significant inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in cancer cells .

Understanding the mechanism through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Interaction studies are essential to elucidate how it binds to target enzymes or receptors:

  • Kinase Inhibition : The oxazole ring may facilitate binding to kinase domains, inhibiting their activity and disrupting signaling pathways involved in cancer progression.
  • Antibacterial Mechanisms : The sulfonamide component may interfere with bacterial metabolic processes.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of this compound:

  • Synthesis : The synthesis involves multi-step organic reactions requiring precise control over conditions to ensure high yield and purity. This process underscores the complexity of developing such bioactive compounds.
  • Biological Evaluation : In vitro studies have shown promising results regarding the compound's ability to inhibit both bacterial growth and cancer cell proliferation. For instance, tests on similar compounds have indicated IC50 values in the low micromolar range against specific cancer cell lines .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological Activity
4-Amino-N-(3,4-dimethylisoxazol-5-yl)sulfonamideIsoxazole and sulfonamide groupsAntibacterial
5-(2-Amino-thiazol-4-yl)-N,N-dimethylbenzene-sulfonamideThiazole ring and sulfonamideAnticancer
2-CyanopyridinePyridine ring with cyano groupAntimicrobial

This table illustrates how variations in functional groups can significantly influence biological activity, emphasizing the importance of structural design in drug development.

Comparison with Similar Compounds

Data Table: Comparative Overview

Parameter Target Compound 4-{...}-N,N-dimethyl Oxadiazole Analogue Isoxazole Derivative
Heterocycle Oxazole Oxazole Oxadiazole Isoxazole
Sulfonamide Group N,N-diethyl N,N-dimethyl Diethyl Unsubstituted
Key Substituent 4-Methoxyphenylamino Phenethylamino 4-Methoxyphenyl 3,4-Dimethylisoxazole
Molecular Weight 440.52 411.48 430.48 294.33

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